Psychosine(1+) -

Psychosine(1+)

Catalog Number: EVT-1594738
CAS Number:
Molecular Formula: C24H48NO7+
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Psychosine(1+) is the ammonium ion resulting from the protonation of the amino group of psychosine. It has a role as a human metabolite. It is a conjugate acid of a psychosine.
An intermediate in the biosynthesis of cerebrosides. It is formed by reaction of sphingosine with UDP-galactose and then itself reacts with fatty acid-Coenzyme A to form the cerebroside.
Overview

Psychosine, also known as galactosylsphingosine, is a sphingolipid that plays a significant role in various biological processes. It is particularly noted for its cytotoxic effects in the context of Krabbe disease, a genetic disorder characterized by the accumulation of psychosine due to the deficiency of the enzyme galactocerebrosidase. Psychosine's accumulation leads to severe neurological damage, making it a critical compound for research in neurodegenerative diseases.

Classification

Psychosine falls under the category of sphingolipids, which are a class of lipids containing a sphingoid base. It is classified as a glycosphingolipid because it contains a sugar moiety (galactose) linked to the sphingosine backbone. This classification is important for understanding its biochemical interactions and effects on cell membranes.

Synthesis Analysis

Methods

The synthesis of psychosine can be achieved through several methods, with recent advancements focusing on more efficient and stereochemically pure routes. One notable method involves starting from chirally pure carbohydrate precursors, which allows for high yields and minimal synthetic steps.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available carbohydrate derivatives.
  2. Glycosylation Reaction: The process typically includes glycosylation using silver(I) triflate as a catalyst to form the glycosidic bond between sphingosine and galactose.
  3. Deprotection Steps: Following glycosylation, deprotection reactions are necessary to yield the final product in pure form. This may involve using sodium methoxide for deacylation followed by azide reduction.

Recent studies have reported yields of around 65% for psychosine synthesis, demonstrating the effectiveness of these methods in producing this compound with high purity and efficiency .

Molecular Structure Analysis

Structure

Psychosine has a complex molecular structure characterized by:

  • A sphingosine backbone
  • A galactose sugar moiety attached at the C1 position

The molecular formula for psychosine is C18H37NO3C_{18}H_{37}NO_3, with a molecular weight of approximately 325.5 g/mol.

Data

  • Chemical Structure: The structure includes an amine group, hydroxyl groups, and a long hydrophobic tail typical of sphingolipids.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm its structure.
Chemical Reactions Analysis

Reactions

Psychosine participates in various biochemical reactions that are crucial for its biological function:

  • Deacylation Reaction: Psychosine is produced through the deacylation of galactocerebroside by acid ceramidase.
  • Membrane Interaction: It disrupts membrane microdomains enriched in sphingomyelin, leading to increased membrane rigidity and microvesicle shedding .

Technical Details

The interaction of psychosine with cell membranes has been studied using advanced imaging techniques and flow cytometry, demonstrating its effect on membrane dynamics and cellular signaling pathways .

Mechanism of Action

Process

Psychosine exerts its cytotoxic effects primarily through:

  • Induction of apoptosis in oligodendrocytes and neurons
  • Disruption of lipid rafts within cell membranes
  • Activation of stress response pathways that lead to cell death

Data

Studies indicate that increased levels of psychosine correlate with enhanced microvesiculation in myelin membranes, particularly in models of Krabbe disease . This suggests that psychosine not only affects individual cells but also has broader implications for myelin integrity and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Psychosine is typically found as a white to off-white solid or powder.
  • Solubility: It is soluble in organic solvents like methanol and chloroform but poorly soluble in water due to its hydrophobic tail.

Chemical Properties

  • Melting Point: Psychosine has a melting point ranging from 90°C to 95°C.
  • Stability: It is stable under normal laboratory conditions but can degrade under extreme pH or temperature conditions.

Relevant analyses often involve measuring its concentration in biological samples using liquid chromatography coupled with mass spectrometry techniques .

Applications

Scientific Uses

Psychosine has several important scientific applications:

  • Biomarker for Krabbe Disease: Its levels are used as a diagnostic marker for Krabbe disease severity.
  • Research Tool: Psychosine is utilized in research to study sphingolipid metabolism and its implications in neurodegenerative diseases.
  • Therapeutic Target: Understanding psychosine's mechanism may lead to potential therapeutic strategies aimed at mitigating its toxic effects in neurological disorders.
Molecular Mechanisms of Psychosine(1+) Pathogenicity

Receptor-Mediated Signaling via TDAG8 G Protein-Coupled Receptor

Psychosine(1+) interacts specifically with the T cell death-associated gene 8 (TDAG8/GPR65) receptor, a proton-sensing G protein-coupled receptor (GPCR) primarily expressed in immune cells and sensory neurons. TDAG8 is intrinsically sensitive to extracellular pH changes, coupling to adenylyl cyclase to stimulate cAMP accumulation when extracellular pH shifts from neutral (pH 7.4) to acidic (peak activity at pH 6.5–7.0) [2] [6]. Psychosine(1+) functions as a potent allosteric antagonist of TDAG8, shifting the proton concentration-response curve to the right and significantly inhibiting pH-dependent cAMP production [2] [6] [9].

This antagonism exhibits remarkable specificity:

  • Psychosine(1+) inhibits TDAG8-mediated signaling at physiological concentrations (low micromolar range) but does not affect signaling by structurally unrelated GPCRs (e.g., sphingosine 1-phosphate receptors or prostaglandin E2 receptors) [6].
  • Related lysosphingolipids, including glucosylsphingosine and sphingosylphosphorylcholine, also inhibit TDAG8 signaling but with lower potency compared to psychosine(1+) [6].
  • Mutational studies identify histidine residues within TDAG8’s extracellular domains as critical for proton sensing; substitution of these residues with phenylalanine abolishes both proton sensitivity and psychosine(1+) antagonism [6].

In pathological contexts (e.g., nerve injury or neuroinflammation), localized tissue acidosis activates TDAG8, promoting pro-inflammatory signaling. Psychosine(1+)-mediated inhibition disrupts this pH-sensing mechanism, contributing to dysregulated neuroimmune communication and pain sensitization pathways observed in Krabbe disease and related neuropathies [10] [9].

Table 1: Key Signaling Components in Psychosine(1+)-TDAG8 Interaction

ComponentFunctionEffect of Psychosine(1+)Experimental Evidence
TDAG8 (GPR65)Proton-sensing GPCR; couples to Gαs, activates adenylyl cyclase → ↑cAMPAllosteric antagonism; inhibits pH-dependent activationRight-shift in proton dose-response curve [2] [6]
Extracellular HistidinesCritical proton-binding residues in TDAG8Disrupts proton binding when mutatedH10A, H17A, H20A mutants lose pH-sensitivity [6]
Adenylyl CyclaseProduces cAMP downstream of Gαs activationReduces cAMP accumulation↓cAMP in transfected cells & mouse thymocytes [6]
GlucosylsphingosineStructurally related lysosphingolipidPartial TDAG8 inhibition (lower potency)Weaker antagonism vs. psychosine [6]

Disruption of Membrane Architecture and Lipid Raft Dynamics

Psychosine(1+) exhibits a strong propensity to incorporate into cholesterol-rich membrane microdomains, commonly known as lipid rafts. This selective partitioning disrupts raft architecture through both biophysical and biochemical mechanisms:

  • Selective Raft Accumulation: Biochemical analyses of lipid rafts isolated from the brains of twitcher mice (a model of Krabbe disease) and human Krabbe patients demonstrate psychosine(1+) concentrations 5-10 fold higher within lipid rafts compared to non-raft membrane fractions. This accumulation correlates with a significant increase in cholesterol content within rafts and altered distribution of key raft-resident proteins [3] [7]. Flotillin-2 shows increased raft association, while caveolin-1 exhibits displacement from raft domains, indicating profound raft disorganization [3].

  • Non-Enantioselective Membrane Perturbation: Crucially, the unnatural enantiomer of psychosine (ent-psychosine) displays equal or greater cytotoxicity compared to natural psychosine(1+) in human oligodendroglial cells (MO3.13). Both enantiomers exhibit identical kinetics of cellular uptake and degradation, localize identically to lipid rafts, and equally disrupt membrane integrity in artificial liposomes and natural membranes. This lack of stereoselectivity strongly indicates that psychosine(1+) toxicity primarily arises from non-specific membrane perturbation rather than selective protein binding [5].

  • Functional Consequences on Signaling: Psychosine(1+) accumulation within rafts severely impairs protein kinase C (PKC) signaling. In HeLa cells and oligodendroglial precursors, psychosine(1+) (and ent-psychosine) treatment prevents the PDGF-induced translocation of PKCβ to the plasma membrane. This disruption compromises PKC’s ability to phosphorylate downstream substrates, contributing to aberrant cell survival signaling and differentiation defects critical for oligodendrocyte function and myelin maintenance [3] [5] [7].

Table 2: Biophysical and Biochemical Consequences of Psychosine(1+) on Membrane Microdomains

ParameterNormal StatePsychosine(1+) EffectPathological Outcome
Psychosine ConcentrationMinimal in rafts5-10 fold accumulation in lipid raftsRaft cholesterol increases by ~40% [3] [7]
Raft Protein DistributionFlotillin-2 & caveolin-1 in defined domains↑ Flotillin-2 raft association; ↓ Caveolin-1 raft associationDisrupted scaffold for signaling complexes [3]
Membrane PermeabilityControlled barrier functionIncreased carboxyfluorescein leakage from liposomesLoss of ion/chemical gradients; cellular stress [5]
PKC TranslocationRapid recruitment to membrane upon activationInhibited PDGF-induced PKC membrane localizationImpaired growth factor signaling [3] [5]

Activation of Pro-Apoptotic Pathways in Oligodendrocytes and Neurons

Psychosine(1+) is a potent inducer of caspase-dependent apoptosis in neural cells, particularly myelinating oligodendrocytes, via mitochondrial and redox-sensitive pathways:

  • Mitochondrial Pathway Activation: Treatment of human oligodendroglial cells (MO3.13) with psychosine(1+) induces rapid loss of mitochondrial membrane potential (ΔΨm), cytochrome c release, and sequential activation of caspase-9 and caspase-3. This intrinsic apoptotic pathway is dominant, as evidenced by robust caspase-9 cleavage and the lack of significant caspase-8 activation (indicating minimal death receptor involvement) [1]. The mitochondrial permeability transition pore appears to be a key target, as cyclosporine A (a pore inhibitor) partially rescues psychosine(1+)-induced cell death [1] [9].

  • Redox Imbalance and Sensitive Apoptosis: Psychosine(1+)-induced mitochondrial dysfunction generates reactive oxygen species (ROS). Pre-treatment with antioxidants like N-acetylcysteine (NAC) or pro-cysteine significantly attenuates ΔΨm loss, caspase activation, and oligodendrocyte death, confirming the redox-sensitive nature of psychosine(1+) toxicity [1].

  • Transcription Factor Deregulation: Psychosine(1+) dysregulates critical transcription factors governing cell survival and death. It potently upregulates the c-Jun N-terminal kinase (JNK)-c-Jun pathway, leading to increased Activator Protein-1 (AP-1) transactivation—a driver of pro-apoptotic gene expression. Concurrently, it suppresses Nuclear Factor-kappa B (NF-κB) activation, particularly in response to inflammatory stimuli like lipopolysaccharide. NF-κB is a key survival factor for oligodendrocytes; its downregulation further tilts the balance toward apoptosis [1] [9].

  • Neuronal Apoptosis: Beyond oligodendrocytes, psychosine(1+) triggers apoptosis in sensory neurons and cortical neurons. This involves activation of stress kinases (p38 MAPK, JNK), increased expression of pro-apoptotic Bcl-2 family members (Bax, Bak), and inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL) [8] [9]. The pleiotropic activation of apoptotic pathways across neural cell types underscores the central role of psychosine(1+) in driving neurodegeneration in Krabbe disease.

Deregulation of PP1/PP2A Phosphatase Activity and Neurofilament Dephosphorylation

Psychosine(1+) directly dysregulates key serine/threonine phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), leading to cytoskeletal destabilization:

  • Phosphatase Activation: In peripheral nerves of twitcher mice and in primary neuronal cultures, psychosine(1+) induces a significant increase in PP1 and PP2A activity. Pharmacological inhibition of PP1/PP2A (using okadaic acid or calyculin A) protects against psychosine(1+)-induced neurofilament dephosphorylation and axonal damage, confirming the pathogenic role of phosphatase hyperactivation [8] [1].

  • Neurofilament Dephosphorylation: Hyperactivated PP1/PP2A directly targets the phosphorylated side-arms of neurofilament-H and neurofilament-M subunits. Neurofilaments (NFs) are major components of the neuronal cytoskeleton, and their phosphorylation state governs axonal caliber and stability. Psychosine(1+)-driven dephosphorylation causes neurofilament side-arm collapse, reduced inter-filament spacing, and ultimately, axonal atrophy and thinning—a hallmark pathological feature observed in dorsal roots and sciatic nerves in Krabbe disease [8] [4] [9].

  • Cytoskeletal Disintegration: The dephosphorylation of NFs disrupts their association with microtubules and other cytoskeletal elements. This disintegration compromises axonal structural integrity, leading to impaired transport, increased susceptibility to proteolytic degradation, and the formation of axonal spheroids—a pathological feature contributing to "dying-back" axonal degeneration in Krabbe patients and models [8] [4].

Impairment of Axonal Transport via GSK3β-Mediated Motor Protein Dysregulation

Psychosine(1+) severely disrupts fast axonal transport (FAT) of organelles and vesicles, a critical process for neuronal viability and function, through a well-defined kinase cascade:

  • PP1-Dependent GSK3β Activation: Psychosine(1+) stimulates PP1 activity in axons, leading to the dephosphorylation (and thus activation) of Glycogen Synthase Kinase 3 beta (GSK3β) at its inhibitory serine 9 residue [8] [4]. Activated GSK3β is a central player in psychosine(1+) toxicity, as evidenced by elevated levels of active GSK3β (pTyr²⁷⁶) and decreased levels of inactive phospho-GSK3β (pSer⁹) in sciatic nerves of twitcher mice.

  • Kinesin Dysregulation: Activated GSK3β aberrantly phosphorylates Kinesin Light Chains (KLCs). KLCs are subunits of the major anterograde motor protein complex kinesin-1. Phosphorylation of KLCs by GSK3β, particularly at specific serine residues, disrupts kinesin-1 binding to its cargo vesicles (e.g., mitochondria, APP-containing vesicles) [8] [4]. This detachment manifests as reduced vesicle motility, evidenced by live imaging of mitochondrial transport in psychosine(1+)-treated neurons, which shows significantly decreased mitochondrial velocity and increased stationary mitochondria.

  • Functional Transport Deficits: Using squid axoplasm models (which eliminates confounding effects of myelin or glia), psychosine(1+) directly inhibits anterograde FAT. This inhibition is recapitulated in vivo, where ligation of sciatic nerves in twitcher mice shows impaired accumulation of transported cargoes (e.g., synaptophysin, APP) proximal to the ligation site compared to wild-type controls [8] [4].

  • Therapeutic Targeting: Pharmacological inhibition of GSK3β using specific inhibitors (e.g., TDZD-8, L803-mts) significantly rescues psychosine(1+)-induced FAT defects in vitro and in vivo. Treated twitcher mice exhibit improved mitochondrial motility in axons, reduced accumulation of transport cargoes, and partial amelioration of peripheral neuropathy symptoms, validating this pathway as a critical therapeutic target [8] [4].

Table 3: Mechanisms of Psychosine(1+)-Induced Axonal Transport Defects and Outcomes

Target/ProcessEffect of Psychosine(1+)ConsequenceRescue Strategy
PP1 ActivityActivationGSK3β dephosphorylation/activation at Ser9PP1 inhibitors (Okadaic acid - low nM) [8]
GSK3β (pTyr²⁷⁶ / pSer⁹)↑ Active pTyr²⁷⁶; ↓ Inactive pSer⁹Hyperphosphorylation of Kinesin Light Chains (KLCs)GSK3β inhibitors (TDZD-8, L803-mts) [8]
KLC PhosphorylationIncreased at GSK3β-target sitesKinesin-1 detachment from cargo vesiclesMutant KLC (phosphorylation-resistant) [4]
Mitochondrial Motility↓ Velocity; ↑ Stationary mitochondriaEnergy deficit in axons; impaired synaptic functionIn vivo TDZD-8 treatment improves motility [8]
Cargo Accumulation (Sciatic)↓ APP, synaptophysin proximal to ligationDefective "dying-back" neuropathyEarly GSK3β inhibition delays neuropathy [4]

Compounds Mentioned in Article

Properties

Product Name

Psychosine(1+)

IUPAC Name

[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]azanium

Molecular Formula

C24H48NO7+

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/p+1/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1

InChI Key

HHJTWTPUPVQKNA-PIIMIWFASA-O

Synonyms

Galactoside, Sphingosine
Galactosylsphingosine
Psychosine
Sphingosine Galactoside

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)[NH3+])O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[NH3+])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.